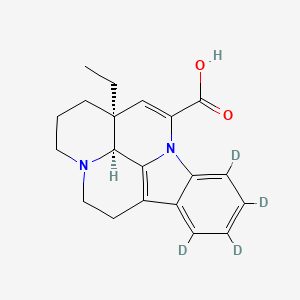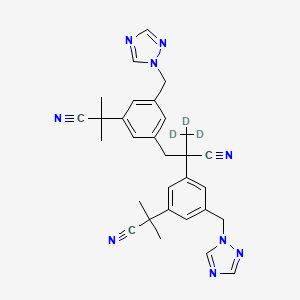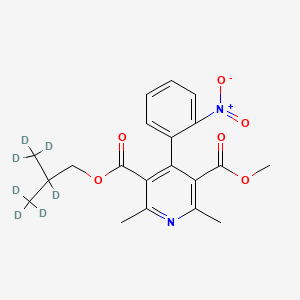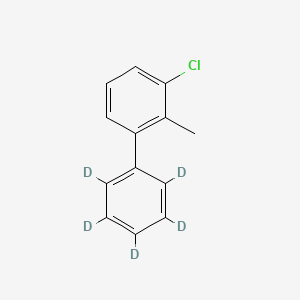
GSK 1059615 Sodium Salt Hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK 1059615 Sodium Salt Hydrate involves the formation of the thiazolidinedione core, followed by the introduction of the pyridinyl and quinolinyl groups. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product. The final step involves the conversion of the compound into its sodium salt hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in powder form and stored at temperatures between 2-8°C to maintain its stability .
化学反応の分析
Types of Reactions
GSK 1059615 Sodium Salt Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
科学的研究の応用
GSK 1059615 Sodium Salt Hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study kinase phosphatase biology and PI3K inhibition.
Biology: Investigated for its effects on cell proliferation, particularly in cancer cells.
Medicine: Entered clinical trials for patients with solid tumors or lymphoma and refractory malignancies.
Industry: Utilized in the development of new therapeutic agents targeting PI3K pathways.
作用機序
GSK 1059615 Sodium Salt Hydrate exerts its effects by inhibiting phosphatidylinositol-3-kinases (PI3K). This inhibition leads to the suppression of cell proliferation through various mechanisms, including:
- Retinoblastoma 1 (RB1)-mediated cell cycle arrest
- Elevated forkhead box protein O1 (FOXO) signaling
- Deduced MYC and transferrin receptor (TFRC) signaling
- Decreased cellular metabolism
Additionally, the compound can decrease mitogen-activated protein kinase (MAPK) signaling and impart sensitivity to PI3K inhibitors in cells resistant to protein kinase B or AKT inhibitors .
類似化合物との比較
GSK 1059615 Sodium Salt Hydrate is unique due to its potent inhibition of PI3K and its multiple mechanisms of action. Similar compounds include:
- GSK 4716 : Another PI3K inhibitor developed by GlaxoSmithKline.
- PD-166285 hydrate : A kinase inhibitor with similar applications in research.
- Pazopanib hydrochloride : A kinase inhibitor used in cancer research .
These compounds share similar mechanisms of action but differ in their specific targets and applications, highlighting the uniqueness of this compound in its research and therapeutic potential.
特性
CAS番号 |
1356195-42-0 |
|---|---|
分子式 |
C18H12N3NaO3S |
分子量 |
373.362 |
IUPAC名 |
sodium;(5Z)-2-oxo-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazol-4-olate;hydrate |
InChI |
InChI=1S/C18H11N3O2S.Na.H2O/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12;;/h1-10H,(H,21,22,23);;1H2/q;+1;/p-1/b16-10-;; |
InChIキー |
KKSRFFGUIONCPS-FLPKAINGSA-M |
SMILES |
C1=CC2=NC=CC(=C2C=C1C=C3C(=NC(=O)S3)[O-])C4=CC=NC=C4.O.[Na+] |
同義語 |
(5Z)-5-[[4-(4-Pyridinyl)-6-quinolinyl]methylene]-2,4-thiazolidinedione Sodium Salt Hydrate; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![butyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B588870.png)







